OBAA
Overview
Description
Preparation Methods
The synthesis of 3-(4-octadecyl)benzoylacrylic acid involves the reaction of 4-octadecylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(4-octadecyl)benzoylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-octadecyl)benzoylacrylic acid has several scientific research applications:
Mechanism of Action
3-(4-octadecyl)benzoylacrylic acid exerts its effects by inhibiting phospholipase A2 (PLA2) with an IC50 of 70 nM . It blocks melittin-induced calcium influx in Trypanosoma brucei with an IC50 of 0.4 μM . The inhibition of PLA2 prevents the hydrolysis of phospholipids, thereby reducing the production of inflammatory mediators .
Comparison with Similar Compounds
3-(4-octadecyl)benzoylacrylic acid is unique due to its potent inhibition of PLA2 and its specific molecular structure. Similar compounds include:
ONO-RS-082: Another PLA2 inhibitor with a different molecular structure.
DIF-1: A compound with similar inhibitory effects on PLA2 but different chemical properties.
Apamin: A PLA2 inhibitor with a distinct structure and mode of action.
These compounds share the common feature of inhibiting PLA2 but differ in their molecular structures, potencies, and specific applications.
Properties
IUPAC Name |
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31)/b24-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESASFHIWDSCJ-WCWDXBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874032 | |
Record name | (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221632-26-4 | |
Record name | (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does OBAA interact with PLA2 and what are the downstream effects of this interaction?
A1: this compound acts as a potent inhibitor of PLA2, specifically targeting the enzyme's catalytic site. [, , , ]. This inhibition prevents PLA2 from hydrolyzing phospholipids, effectively reducing the release of arachidonic acid (AA) [, , , ]. As AA is a precursor to various signaling molecules involved in inflammation and other cellular processes, this compound's inhibition of its release can have significant downstream effects. These include, but are not limited to, attenuation of LPC-induced calcium influx in cardiomyocytes [], modulation of calcium signaling and T cell spreading [], and influencing the induction of heterosynaptic cerebellar LTD [].
Q2: What is the molecular formula and weight of this compound? Is there any spectroscopic data available?
A2: Unfortunately, the provided research excerpts do not contain information on the molecular formula, weight, or spectroscopic data of this compound. To obtain this information, a comprehensive search in chemical databases or literature focusing on its structural characterization would be required.
Q3: What is known about the performance and applications of this compound under various conditions?
A3: The research excerpts primarily focus on this compound's biological activity and lack detailed information about its material compatibility and stability under various conditions. Further research is necessary to explore its suitability for specific applications, considering factors like temperature, pH, and solvent compatibility.
Q4: Does this compound possess any catalytic properties? If so, what are its applications?
A4: The provided research focuses solely on this compound's inhibitory action on PLA2 and doesn't suggest any inherent catalytic properties [, , , , , , ]. Therefore, its applications would likely stem from its ability to modulate PLA2 activity rather than acting as a catalyst itself.
Q5: How do modifications in the this compound structure impact its activity, potency, and selectivity towards PLA2?
A6: While the provided research does not delve into specific SAR studies for this compound, it highlights its potency as a PLA2 inhibitor compared to other compounds [, , ]. Further research exploring structural modifications is crucial to understand how they affect this compound's interaction with PLA2, ultimately influencing its inhibitory activity, potency, and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.